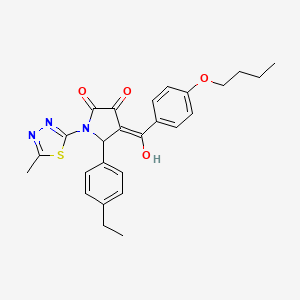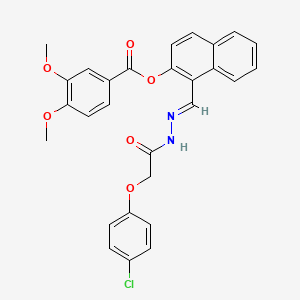
1-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((4-クロロフェノキシ)アセチル)カルボヒドラゾノイル)-2-ナフチル 3,4-ジメトキシベンゾエートは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、クロロフェノキシ基、ナフチル基、ジメトキシベンゾエート部分を含む独特の構造によって特徴付けられます。その合成と反応性により、有機化学、医化学、材料科学における研究の興味深い対象となっています。
準備方法
合成経路と反応条件
1-(2-((4-クロロフェノキシ)アセチル)カルボヒドラゾノイル)-2-ナフチル 3,4-ジメトキシベンゾエートの合成は、通常、複数のステップを伴います。
クロロフェノキシアセチル中間体の形成: このステップでは、4-クロロフェノールとクロロ酢酸を、水酸化ナトリウムなどの塩基の存在下で反応させて、4-クロロフェノキシ酢酸を形成します。
アシル化反応: 次に、4-クロロフェノキシ酢酸をヒドラジン水和物と反応させて、カルボヒドラジド中間体を形成します。
ナフチル基とのカップリング: カルボヒドラジド中間体を酸性条件下で2-ナフチルアミンとカップリングして、ヒドラゾノイル誘導体を形成します。
エステル化: 最後に、ヒドラゾノイル誘導体を、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤の存在下で、3,4-ジメトキシ安息香酸とエステル化して、最終生成物を得ます。
工業生産方法
この化合物の工業生産では、収率と純度を最大限に高めるために、上記の合成経路の最適化が求められるでしょう。これには、反応条件をより適切に制御するための連続フロー反応器の使用、および再結晶やクロマトグラフィーなどの高度な精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
1-(2-((4-クロロフェノキシ)アセチル)カルボヒドラゾノイル)-2-ナフチル 3,4-ジメトキシベンゾエートは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができ、カルボン酸やケトンの生成につながる可能性があります。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いた還元反応は、カルボニル基をアルコールに変換することができます。
置換: 求核置換反応は、クロロフェノキシ基で起こり、塩素原子が、アミンやチオールなどの他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム(KMnO4)。
還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH4)。
置換: ジメチルスルホキシド(DMSO)などの非プロトン性溶媒中の水素化ナトリウム(NaH)またはtert-ブトキシドカリウム(KOtBu)。
主な生成物
酸化: カルボン酸、ケトン。
還元: アルコール。
置換: 使用した求核剤に応じて、様々な置換誘導体。
科学研究での応用
1-(2-((4-クロロフェノキシ)アセチル)カルボヒドラゾノイル)-2-ナフチル 3,4-ジメトキシベンゾエートは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、有機合成における貴重な中間体となっています。
生物学: 生物学的巨大分子と安定な複合体を形成する能力により、酵素阻害とタンパク質-リガンド相互作用の研究における潜在的な用途があります。
医学: 抗炎症作用や抗癌作用など、その潜在的な薬理作用について調査されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
1-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
1-(2-((4-クロロフェノキシ)アセチル)カルボヒドラゾノイル)-2-ナフチル 3,4-ジメトキシベンゾエートがその効果を発揮する機序は、その用途によって異なります。
生物系: 特定の酵素や受容体に結合して、それらの活性を調節する可能性があります。クロロフェノキシ基とナフチル基は、タンパク質中の疎水性ポケットと相互作用する可能性があり、カルボヒドラゾノイル基は、アミノ酸残基と水素結合を形成する可能性があります。
化学反応: 化合物の反応性は、クロロフェノキシ基とジメトキシベンゾエート基の電子吸引効果によって影響を受け、反応中間体と遷移状態を安定化させる可能性があります。
類似化合物の比較
類似化合物
- 4-(2-((4-クロロフェノキシ)アセチル)カルボヒドラゾノイル)フェニル 3,4-ジメトキシベンゾエート
- 4-ブロモ-2-(2-((3-クロロフェノキシ)アセチル)カルボヒドラゾノイル)フェニル 3,4-ジメトキシベンゾエート
独自性
1-(2-((4-クロロフェノキシ)アセチル)カルボヒドラゾノイル)-2-ナフチル 3,4-ジメトキシベンゾエートは、明確な化学的および生物学的特性を与える、官能基の特定の組み合わせにより、独自性を持っています。類似の化合物と比較して、異なる反応性パターンと生物活性を示す可能性があり、標的とした研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-Bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
1-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
特性
CAS番号 |
767305-72-6 |
|---|---|
分子式 |
C28H23ClN2O6 |
分子量 |
518.9 g/mol |
IUPAC名 |
[1-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H23ClN2O6/c1-34-25-14-8-19(15-26(25)35-2)28(33)37-24-13-7-18-5-3-4-6-22(18)23(24)16-30-31-27(32)17-36-21-11-9-20(29)10-12-21/h3-16H,17H2,1-2H3,(H,31,32)/b30-16+ |
InChIキー |
FOXNWZPLQUYMNI-OKCVXOCRSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)COC4=CC=C(C=C4)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)COC4=CC=C(C=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


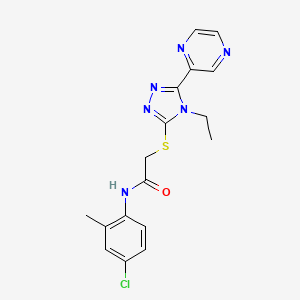
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)
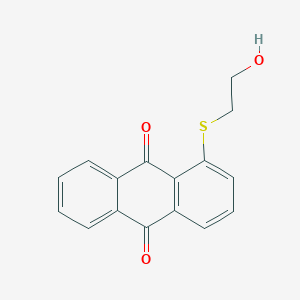
![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)
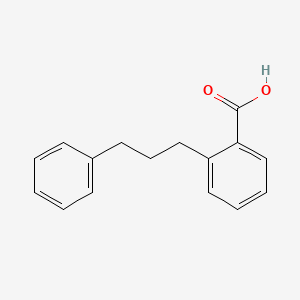
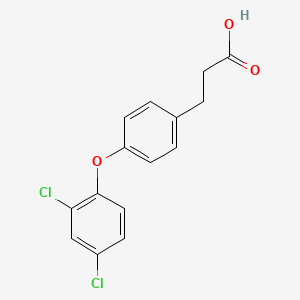

![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)
methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)
